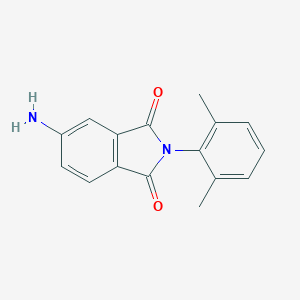

4-Amino-N-(2,6-dimethylphenyl)phthalimide

Description

Overview of Phthalimide (B116566) Derivatives as a Pharmacophore Scaffold

The phthalimide structure, characterized by a bicyclic aromatic core fused to a five-membered imide ring, serves as a versatile pharmacophore scaffold. This structural motif has been the foundation for a multitude of synthetic compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and, notably, anticonvulsant properties. The rigid, planar nature of the phthalimide ring, combined with its capacity for various substitutions, allows for the fine-tuning of its physicochemical and pharmacological properties. The imide nitrogen and the two carbonyl groups can participate in hydrogen bonding, while the aromatic ring offers a platform for hydrophobic and π-π stacking interactions, all of which are crucial for binding to biological targets.

Historical Context of 4-Amino-N-(2,6-dimethylphenyl)phthalimide Design and Research

The development of this compound, also identified by the code ADD 213063, is rooted in the broader history of anticonvulsant drug discovery. Much of the early progress in identifying new antiepileptic drugs (AEDs) was driven by serendipity. However, the establishment of systematic screening programs, such as the Anticonvulsant Screening Program (ASP) sponsored by the U.S. National Institutes of Health (NIH), revolutionized the field. escholarship.orgresearchgate.net This program provided a platform for the standardized evaluation of novel compounds in animal models of seizures, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.

It was within this framework of systematic screening that a series of N-phenylphthalimide derivatives were investigated for their anticonvulsant potential. nih.gov Early structure-activity relationship (SAR) studies revealed that substitutions on both the phthalimide and the N-phenyl rings significantly influenced activity. Research demonstrated that the presence of an amino group at the 4-position of the phthalimide ring and small lipophilic groups, such as methyl groups, at the 2 and 6 positions of the N-phenyl ring were critical for potent anti-MES activity. nih.gov This line of inquiry directly led to the identification of this compound as a particularly potent candidate.

Structural Relationship to Ameltolide (B1667027) and Related Benchmarks

The design and investigation of this compound were significantly influenced by the existing knowledge of other anticonvulsant agents, particularly Ameltolide. Ameltolide, with the chemical name 4-Amino-N-(2,6-dimethylphenyl)benzamide, is a potent anticonvulsant that exhibits a phenytoin-like profile of activity, being highly effective in the MES test. ucl.ac.be

A close examination of the structures of this compound and Ameltolide reveals a clear structural relationship. Both molecules share the same 4-amino-substituted aromatic moiety and the N-(2,6-dimethylphenyl) group. The key difference lies in the linker connecting these two fragments. In Ameltolide, it is a flexible benzamide (B126) group, whereas in this compound, it is a more rigid phthalimide scaffold. The 4-aminophthalimides are considered to be structurally related to Ameltolide and have given rise to a class of antiepileptic agents that also demonstrate a phenytoinergic profile. ucl.ac.be This structural analogy suggests a similar mode of action, likely involving the modulation of voltage-dependent sodium channels.

The exploration of the phthalimide scaffold in place of the benzamide was a rational drug design strategy aimed at exploring the impact of conformational rigidity on anticonvulsant activity. The comparative anticonvulsant data for these compounds provide valuable insights into the pharmacophoric requirements for this class of drugs.

Detailed Research Findings

Extensive preclinical studies have been conducted to characterize the anticonvulsant profile of this compound. These investigations have consistently demonstrated its potent efficacy in the maximal electroshock (MES) seizure model in both mice and rats, a model that is predictive of efficacy against generalized tonic-clonic seizures in humans.

Oral administration of this compound to rats revealed it to be a highly potent anti-MES agent. nih.gov The profile of its anticonvulsant action has been shown to closely parallel that of the established antiepileptic drug, carbamazepine.

Below are interactive data tables summarizing the anticonvulsant activity of this compound in comparison to other standard antiepileptic drugs.

Table 1: Anticonvulsant Activity of this compound (ADD 213063) in Rats (Oral Administration)

| Compound | MES ED50 (µmol/kg) | Protective Index (PI) |

|---|---|---|

| This compound | 25.2 | >75 |

Data sourced from Chem Pharm Bull (Tokyo). 1994 Sep;42(9):1817-21. nih.gov

Table 2: Comparative Anticonvulsant Activity of N-Phenylphthalimide Derivatives in Mice (Intraperitoneal Administration)

| Phthalimide Ring Substitution | N-Phenyl Ring Substitution | MES ED50 (µmol/kg) |

|---|---|---|

| 4-Amino | 2,6-Dimethyl | Potent |

| 4-Nitro | 2,6-Dimethyl | Less potent than 4-Amino |

| 4-Methyl | 2,6-Dimethyl | Less potent than 4-Nitro |

| H | 2,6-Dimethyl | Less potent than 4-Methyl |

| 3-Nitro | 2,6-Dimethyl | Less potent than H |

| 3-Amino | 2,6-Dimethyl | Least potent |

| 4-Amino | 2-Methyl | 47.61 |

Data interpretation based on Chem Pharm Bull (Tokyo). 1994 Sep;42(9):1817-21. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-(2,6-dimethylphenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-9-4-3-5-10(2)14(9)18-15(19)12-7-6-11(17)8-13(12)16(18)20/h3-8H,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URALYBWTMWGVCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166394 | |

| Record name | 4-Amino-N-(2,6-dimethylphenyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158276-70-1 | |

| Record name | 4-Amino-N-(2,6-dimethylphenyl)phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158276701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-(2,6-dimethylphenyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino N 2,6 Dimethylphenyl Phthalimide

Established Synthetic Pathways for N-Phenylphthalimides

Traditional methods for the synthesis of N-phenylphthalimides, including the target compound 4-Amino-N-(2,6-dimethylphenyl)phthalimide, primarily rely on foundational organic reactions such as condensation and the reduction of nitro precursors.

Condensation Reactions with Phthalic Anhydride (B1165640) Derivatives

The most conventional and widely utilized method for synthesizing N-substituted phthalimides is the dehydrative condensation of a primary amine with a phthalic anhydride derivative. organic-chemistry.org For the synthesis of this compound, this involves the reaction of 4-aminophthalic anhydride with 2,6-dimethylaniline.

The reaction typically proceeds by heating the two reactants in a high-boiling point solvent, such as glacial acetic acid, which also acts as a catalyst. sphinxsai.commdpi.com The mechanism involves a nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, leading to the formation of an intermediate phthalamic acid. Subsequent intramolecular cyclization and dehydration yield the final imide product. mdpi.com To improve yields and reaction times, various catalysts can be employed.

A one-step synthesis for various 4-amino substituted phthalimides has been developed, offering an atom-efficient route that tolerates a wide range of substituents and produces the products in good to excellent yields. rsc.org

Table 1: Conditions for Condensation Reaction

| Reactants | Catalyst/Solvent | Conditions | Product Yield |

|---|---|---|---|

| Phthalic Anhydride Derivative & Primary Amine | Glacial Acetic Acid | Reflux | Good to Excellent sphinxsai.comderpharmachemica.com |

| Phthalic Anhydride & Aniline | Sulphamic Acid (10 mol%) | Heating (110 °C) | High (up to 98%) derpharmachemica.comresearchgate.net |

This table represents generalized conditions for N-substituted phthalimide (B116566) synthesis.

Reduction of Nitro Precursors to Amino-Substituted Phthalimides

An alternative and common pathway to obtaining amino-substituted phthalimides is through the reduction of a corresponding nitro-substituted precursor. rsc.org This two-step approach first involves the synthesis of 4-Nitro-N-(2,6-dimethylphenyl)phthalimide, followed by its reduction.

The synthesis of the nitro precursor is achieved by the condensation of 4-nitrophthalic anhydride with 2,6-dimethylaniline, following similar procedures as described above. The subsequent reduction of the nitro group to an amine can be accomplished using various established reducing agents. Common methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium catalyst) or chemical reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid). researchgate.net The choice of reducing agent is crucial to ensure selectivity and avoid the reduction of the imide's carbonyl groups.

The synthesis of nitroaromatic compounds can also be achieved through nitration of the aromatic ring. organic-chemistry.org For instance, 4-nitro-N-methylphthalimide can be synthesized by treating N-methylphthalimide with a mixture of concentrated nitric and sulfuric acids in methylene (B1212753) chloride. google.com A similar approach could potentially be applied to N-(2,6-dimethylphenyl)phthalimide, followed by reduction to yield the target compound.

Advanced Synthetic Approaches to Functionalized Phthalimides

Modern organic synthesis has introduced a variety of advanced methodologies for constructing functionalized phthalimides, offering improvements in efficiency, selectivity, and environmental impact over traditional methods. These include metal-catalyzed reactions, metal-free transformations, and phase-transfer catalysis.

Metal-Catalyzed Synthetic Routes

Transition metal catalysis has become a powerful tool for the synthesis of complex organic molecules, including N-substituted phthalimides. bohrium.comnih.gov These methods often allow for the construction of the phthalimide core under milder conditions or from different starting materials compared to classical approaches. nih.gov

Examples of Metal-Catalyzed Syntheses:

Palladium-Catalyzed Reactions: Palladium catalysts are used in carbonylative cyclization reactions. For example, N-substituted 2-iodobenzamides can be treated with phenyl formate (B1220265) in the presence of a palladium catalyst to yield phthalimides, avoiding the use of toxic carbon monoxide gas. nih.gov Another palladium-catalyzed approach involves a [4+1] cycloaddition of 2-iodo-N-phenylbenzamides with difluorocarbene precursors, where the difluorocarbene acts as a carbonyl source. rsc.org

Copper-Catalyzed Reactions: Copper catalysts, such as nano-Cu₂O, can be used to assemble phthalimides from 2-halobenzoic acids, amines, and a cyanide source in water. rsc.org Copper(I) is involved in the cyanation, cyclization, and hydrolysis steps of the reaction. rsc.org

Rhodium and Cobalt Catalysis: Other transition metals like rhodium and cobalt have also been employed in the synthesis of N-substituted phthalimides from starting materials such as isocyanates and benzoic acids or through the carbonylation of benzoyl hydrazides. rsc.orgnih.gov

Table 2: Overview of Metal-Catalyzed Routes to Phthalimides

| Metal Catalyst | Starting Materials | Reaction Type | Reference |

|---|---|---|---|

| Palladium (Pd) | 2-Iodobenzamides, Phenyl Formate | Carbonylative Cyclization | nih.gov |

| Copper (Cu) | 2-Halobenzoic Acids, Amines, TMSCN | Cyanation/Cyclization | rsc.org |

| Rhodium (Rh) | Isocyanates, Benzoic Acids | Cascade Cyclization | researchgate.net |

Metal-Free Organic Transformations

Driven by the principles of green chemistry, metal-free synthetic methods have gained significant traction. bohrium.com These approaches utilize organocatalysts or simple acid/base catalysis, offering advantages such as lower toxicity, cost-effectiveness, and reduced sensitivity to air and moisture. rsc.org

Organocatalytic methods for phthalimide synthesis include:

N-Heterocyclic Carbene (NHC) Catalysis: NHCs can catalyze the synthesis of N-aryl phthalimides from phthalamic acids under mild conditions. This method involves the in-situ activation of the carboxylic acid. nih.gov

Proline Catalysis: L-proline has been used to catalyze the reaction between α,β-unsaturated aldehydes and maleimides, proceeding through a formal [4+2] cycloaddition to form highly functionalized phthalimides. organic-chemistry.orgnih.gov

Base and Oxidant Systems: A combination of a base like triethylamine (B128534) (Et₃N) and an oxidant such as elemental sulfur (S₈) can promote the reaction of 2-formylbenzoic acids with amines to form N-aryl phthalimides. nih.gov

These metal-free strategies represent a significant advancement, providing milder and more sustainable alternatives for the synthesis of functionalized phthalimides. rsc.org

Phase-Transfer Catalysis in Phthalimide Synthesis

Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system). wikipedia.orgcrdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one reactant (usually an anion) across the phase boundary to react with the other. wikipedia.orgbiomedres.us

In the context of phthalimide synthesis, PTC is particularly useful for N-alkylation reactions. For example, the reaction of potassium phthalimide (a solid) with an alkyl halide (in an organic solvent) can be significantly accelerated by a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). researchgate.net This approach can be conducted under solvent-free conditions, enhancing its environmental friendliness. researchgate.net While often applied to N-alkylation, the principles of PTC can be extended to facilitate various nucleophilic substitution reactions in the synthesis of complex phthalimide derivatives. crdeepjournal.org

Mitsunobu Reaction Applications

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a wide array of functional groups, including esters, ethers, and thioethers, with a characteristic inversion of stereochemistry. organic-chemistry.orgwikipedia.orgnih.gov The reaction typically involves an alcohol, a nucleophile with an acidic proton (pKa generally less than 13), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

The mechanism proceeds through the formation of a phosphonium intermediate from the reaction of PPh₃ and DEAD. organic-chemistry.org This intermediate activates the alcohol's hydroxyl group, turning it into a good leaving group. Subsequent nucleophilic attack via an Sₙ2 pathway results in the desired product with inverted stereochemistry. wikipedia.org

In the context of this compound, the imide proton is not available for deprotonation as it is substituted with the 2,6-dimethylphenyl group. However, the 4-amino group introduces a site that can be functionalized. While direct use of the core molecule as a nucleophile in a standard Mitsunobu reaction is not typical, its derivatives can be employed. For instance, if the amino group were to be acylated with an alcohol-containing moiety, a subsequent intramolecular Mitsunobu reaction could be envisioned to form a heterocyclic system.

More directly, phthalimide itself is a classic nitrogen nucleophile used in the Mitsunobu reaction, a key step in the Gabriel synthesis of primary amines. organic-chemistry.orgnih.gov Research has also shown that aminophthalimide derivatives can serve as effective acidic partners in Mitsunobu-type reactions. scribd.com This suggests that the 4-amino group on the phthalimide ring of this compound could be transformed into a suitable acidic nucleophile (e.g., a sulfonamide). This modified derivative could then react with various alcohols under Mitsunobu conditions to generate a library of N-alkylated products at the 4-position, as depicted in the hypothetical reaction scheme below.

Table 1: Hypothetical Mitsunobu Reaction of a 4-Sulfonamido-N-(2,6-dimethylphenyl)phthalimide Derivative

| Entry | Alcohol (R-OH) | Reagents | Product (Structure) |

| 1 | Primary Alcohol (e.g., Ethanol) | PPh₃, DEAD | N-(2,6-dimethylphenyl)-4-(N-ethylsulfonamido)phthalimide |

| 2 | Secondary Alcohol (e.g., Isopropanol) | PPh₃, DIAD | N-(2,6-dimethylphenyl)-4-(N-isopropylsulfonamido)phthalimide |

This table represents a hypothetical application of the Mitsunobu reaction to a derivative of the target compound.

Derivatization Strategies of the this compound Core

The core structure of this compound offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. These modifications can be broadly categorized by the region of the molecule being altered.

Modifications on the Phthalimide Moiety

The phthalimide moiety, specifically the benzene (B151609) ring, is amenable to electrophilic aromatic substitution (SₑAr). The existing 4-amino group is a powerful activating group and an ortho-, para- director. wikipedia.orgwikipedia.org Since the para position is occupied by the amino group itself, and the adjacent positions are part of the fused ring system, electrophilic attack is directed to the positions ortho to the amino group, i.e., the C3 and C5 positions.

Potential electrophilic substitution reactions include:

Halogenation: Reaction with reagents like bromine water or N-bromosuccinimide (NBS) could introduce bromine atoms at the C3 and/or C5 positions. The high reactivity of the amino-substituted ring might lead to poly-halogenation. wikipedia.org

Nitration: Introducing a nitro group can be achieved with nitrating agents. However, the strong activating nature of the amino group can lead to oxidation or uncontrolled reactions. It is often necessary to first protect the amino group, for instance, by converting it to an amide (e.g., acetamide), which is a less powerful activator but still directs ortho and para. libretexts.org

Sulfonation: Treatment with fuming sulfuric acid could install a sulfonic acid group at the C3 or C5 position. wikipedia.org

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phthalimide Moiety

| Reaction | Reagent | Position of Substitution | Potential Product |

| Bromination | Br₂/FeBr₃ | C3 and/or C5 | 4-Amino-3,5-dibromo-N-(2,6-dimethylphenyl)phthalimide |

| Nitration (with protected amine) | HNO₃/H₂SO₄ | C3 or C5 | 4-Acetamido-3-nitro-N-(2,6-dimethylphenyl)phthalimide |

| Sulfonation | SO₃/H₂SO₄ | C3 or C5 | 4-Amino-N-(2,6-dimethylphenyl)-1,3-dioxoisoindoline-5-sulfonic acid |

Substitutions on the 2,6-Dimethylphenyl Moiety

Modifying the 2,6-dimethylphenyl ring presents a different set of challenges. This ring is attached to the electron-withdrawing imide nitrogen, which deactivates the ring toward electrophilic substitution. Furthermore, the two methyl groups at the C2 and C6 positions create significant steric hindrance around the imide linkage. cdnsciencepub.com This steric crowding forces the amide group to twist out of the plane of the aromatic ring, which reduces the deactivating resonance effect of the imide carbonyls but still leaves a deactivating inductive effect. cdnsciencepub.com

Despite the deactivation and steric hindrance, electrophilic substitution can be forced under more vigorous conditions. The directing effect of the N-phthalimido group would favor substitution at the meta positions (C3 and C5) and the para position (C4). Given the steric bulk around the nitrogen, substitution at the less hindered para (C4) position is generally favored. Studies on similarly structured 2,6-dialkylanilide derivatives have shown that reactions like nitration and bromination can occur, with the orientation being highly dependent on reaction conditions, particularly the acidity of the medium. cdnsciencepub.com

Nitration: Reaction with a nitrating mixture (HNO₃/H₂SO₄) could potentially yield the 4-nitro derivative.

Halogenation: Bromination using Br₂ in a suitable solvent might lead to substitution at the 4-position.

These transformations are generally expected to be low-yielding due to the sterically hindered and deactivated nature of the ring.

Formation of Hybrid Analogues

A prominent strategy in medicinal chemistry is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, selectivity, or a dual mode of action. The this compound scaffold is a suitable candidate for creating such hybrids.

One established approach involves linking the phthalimide core to another heterocyclic system, such as a quinoline (B57606) or oxadiazole. mdpi.comnih.govnih.gov For example, a synthetic route could involve modifying the 4-amino group of the parent molecule to incorporate a linker, which is then coupled to a second pharmacophore.

A published synthesis of quinoline-oxadiazole-phthalimide hybrids illustrates this principle. mdpi.comnih.gov In this work, a 5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2-thiol core was reacted with various N-bromoalkylphthalimides. This S-alkylation reaction effectively links the phthalimide and quinoline-oxadiazole moieties through a flexible alkyl chain. mdpi.com A similar strategy could be adapted, starting with a derivative of this compound.

Table 3: Exemplary Synthetic Strategy for Hybrid Molecules

| Pharmacophore 1 | Pharmacophore 2 | Linker Strategy | Example Hybrid Class |

| Phthalimide | Quinoline | Hydrazinyl-oxoacetamide | 4-Aminoquinoline-phthalimide hybrids. nih.gov |

| Phthalimide | Quinoline-Oxadiazole | S-alkyl | Quinoline-oxadiazole-phthalimide hybrids. mdpi.comnih.gov |

| Phthalimide | Isoniazid-Quinoline | Triad assembly | Quinoline-isoniazid-phthalimide triads. frontiersin.org |

These hybridization strategies significantly expand the chemical space accessible from the this compound core, enabling the development of novel molecular architectures.

Spectroscopic and Structural Elucidation of 4 Amino N 2,6 Dimethylphenyl Phthalimide and Its Analogues

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of 4-Amino-N-(2,6-dimethylphenyl)phthalimide is characterized by specific absorption bands that correspond to the vibrational modes of its constituent parts.

The primary amino (-NH₂) group on the phthalimide (B116566) ring gives rise to characteristic stretching vibrations. Typically, primary amines show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes, respectively. For instance, in related aminophthalimide compounds, these bands have been observed around 3472 cm⁻¹ and 3366 cm⁻¹. rsc.org

The phthalimide moiety is defined by its two carbonyl (C=O) groups within the five-membered imide ring. These groups produce strong and distinct absorption bands in the region of 1800-1700 cm⁻¹. N-substituted phthalimides typically exhibit two characteristic carbonyl absorption bands corresponding to asymmetric and symmetric stretching vibrations. sphinxsai.com For this compound, these are expected to be prominent peaks.

Aromatic C-H stretching vibrations from both the phthalimide and the dimethylphenyl rings are anticipated to appear above 3000 cm⁻¹. The stretching vibrations of the aromatic carbon-carbon (C=C) double bonds typically result in several bands of variable intensity in the 1620-1450 cm⁻¹ range. sphinxsai.com Furthermore, the C-N stretching vibrations and the out-of-plane bending of C-H bonds contribute to the fingerprint region of the spectrum, providing a unique pattern for the molecule.

Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3500 - 3300 |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 |

| C=O Asymmetric & Symmetric Stretch | Imide (-C(O)NC(O)-) | 1800 - 1700 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. ¹H NMR and ¹³C NMR analyses provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound can be predicted by analyzing its distinct proton environments. The protons on the 2,6-dimethylphenyl ring are expected to show a characteristic pattern. The two methyl (-CH₃) groups are chemically equivalent due to free rotation around the N-aryl bond and should appear as a single, sharp singlet in the upfield region, likely around δ 2.1-2.4 ppm, based on data from analogous structures like N-(2,3-Dimethylphenyl)phthalimide. rsc.org The aromatic protons of this ring would appear as a multiplet between δ 7.0-7.3 ppm. rsc.org

The protons on the 4-aminophthalimide (B160930) moiety will exhibit signals in the downfield aromatic region. The arrangement of these protons creates an AMX spin system. The proton ortho to the amino group is expected to be the most shielded, while the proton between the two carbonyl groups would be the most deshielded. The amino group (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| -NH₂ (Amino) | broad singlet | Variable |

| Ar-H (Phthalimide Ring) | multiplet | 6.8 - 7.8 |

| Ar-H (Dimethylphenyl Ring) | multiplet | 7.0 - 7.3 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The two imide carbonyl carbons are expected to resonate at the most downfield region of the spectrum, typically between δ 165-170 ppm. rsc.org

The aromatic region of the spectrum will contain signals for the carbons of both the phthalimide and the dimethylphenyl rings. The carbon atom attached to the amino group (C4) on the phthalimide ring is expected to be significantly shielded compared to its unsubstituted counterpart, appearing at a lower chemical shift. The quaternary carbons of the dimethylphenyl ring to which the methyl groups and the imide nitrogen are attached will also have distinct chemical shifts. The two methyl carbons will produce a single, intense signal in the most upfield region of the spectrum, generally around δ 15-20 ppm. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Imide Carbonyls) | 165 - 170 |

| Ar-C (Aromatic Carbons) | 110 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HETCOR)

Two-dimensional NMR techniques are essential for making unambiguous assignments of ¹H and ¹³C NMR signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For this compound, this would be particularly useful for confirming the connectivity of the protons on the phthalimide ring and the protons on the 2,6-dimethylphenyl ring. Cross-peaks would be expected between adjacent aromatic protons on both ring systems.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₄N₂O₂), the expected monoisotopic mass can be calculated with high precision. High-resolution mass spectrometry (HRMS) would confirm the elemental formula by matching the measured mass to the calculated mass to within a few parts per million.

The mass spectrum would show a prominent molecular ion peak (M⁺). The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for related N-substituted phthalimides involve the cleavage of the bonds connecting the substituent to the imide nitrogen and fragmentation of the substituent itself. For this compound, characteristic fragments corresponding to the 2,6-dimethylphenyl cation and the 4-aminophthalimide radical cation could be expected.

X-ray Diffraction Studies for Solid-State Structure

An X-ray analysis would determine precise bond lengths, bond angles, and torsion angles. A key structural feature of interest would be the dihedral angle between the plane of the phthalimide ring system and the plane of the 2,6-dimethylphenyl ring. Due to steric hindrance from the two ortho-methyl groups, this angle is expected to be significant, forcing the two rings into a non-planar conformation. sciencepub.netsciencepub.net

Lack of Publicly Available Data for this compound Prevents Detailed Structural and Chromatographic Analysis

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available experimental data for the compound this compound. Specifically, there is no retrievable information regarding its single-crystal X-ray diffraction (SC-XRD) analysis, crystal packing, intermolecular interactions, or established chromatographic methods for purity assessment.

This absence of foundational data prevents a detailed discussion of the topics requested. The elucidation of a compound's three-dimensional structure through SC-XRD is a prerequisite for the subsequent analysis of its crystal packing and the quantification of intermolecular forces using techniques like Hirshfeld surface analysis. Without the primary crystallographic data, any discussion on these structural aspects would be purely speculative.

Similarly, while general thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) methods are widely used for the purity assessment of related phthalimide and amine-containing compounds, specific protocols validated for this compound are not documented in the available literature. Key operational parameters such as mobile phase composition, stationary phase selection, and detection wavelengths are not defined for this specific molecule.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the spectroscopic, structural, and chromatographic properties of this compound as outlined. The necessary research findings to populate the requested sections have not been published or made publicly accessible.

Computational and Theoretical Investigations of 4 Amino N 2,6 Dimethylphenyl Phthalimide

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the molecular properties of 4-Amino-N-(2,6-dimethylphenyl)phthalimide. These theoretical methods allow for the prediction and understanding of its behavior at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govthaiscience.info For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. nih.gov This process minimizes the total energy of the molecule, providing precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.net

Table 1: Selected Optimized Geometrical Parameters (Illustrative)

| Parameter | Description |

|---|---|

| Bond Length (Å) | The equilibrium distance between the nuclei of two bonded atoms. |

| Bond Angle (°) | The angle formed between three atoms across at least two bonds. |

| Dihedral Angle (°) | The angle between two intersecting planes, used to define molecular conformation. |

| Dipole Moment (D) | A measure of the separation of positive and negative electrical charges within the molecule. |

Note: Specific calculated values for this compound are dependent on the chosen level of theory and are found in dedicated computational chemistry literature.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic transitions. youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This gap is also directly related to the electronic absorption properties of the molecule. The energies of the HOMO and LUMO are used to calculate global reactivity descriptors such as chemical hardness, softness, electronegativity, and chemical potential, which further characterize the molecule's reactivity. thaiscience.info

Table 2: Frontier Molecular Orbitals and Global Reactivity Descriptors (Illustrative)

| Parameter | Formula | Description |

|---|---|---|

| EHOMO (eV) | - | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO (eV) | - | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. orientjchem.org It is highly effective for identifying the regions that are rich or deficient in electrons, thereby predicting how the molecule will interact with other chemical species. orientjchem.orgresearchgate.net

The MEP map uses a color scale to represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. Conversely, blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups and the nitrogen of the amino group, while positive potential would be located around the hydrogen atoms of the amino group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by examining charge transfer and intermolecular interactions. researchgate.netnih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov

A key aspect of NBO analysis is the study of hyperconjugative interactions, which are stabilizing charge-transfer events from a filled (donor) orbital to an empty (acceptor) orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov A higher E(2) value signifies a more intense interaction between the donor and acceptor orbitals, indicating greater electronic delocalization and molecular stability. researchgate.net This analysis can reveal, for instance, the delocalization of lone pair electrons from the amino group into the aromatic ring system.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(N) | π*(C-C) | High | Lone pair donation from Nitrogen to an antibonding orbital of the ring. |

| π(C-C) | π*(C-C) | Moderate | π-electron delocalization within an aromatic ring. |

E(2) measures the intensity of the donor-acceptor interaction.

Theoretical calculations are instrumental in predicting the Non-Linear Optical (NLO) properties of molecules, which are of great interest for applications in optoelectronics and photonics. nih.gov The key NLO parameters are the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.net

These properties are calculated using DFT methods to understand how the molecule's electron cloud responds to an external electric field. Molecules with significant NLO responses often feature an electron-donating group connected to an electron-accepting group through a π-conjugated system. In this compound, the amino group acts as a donor and the phthalimide (B116566) moiety as an acceptor, making it a candidate for NLO activity. The magnitude of the first-order hyperpolarizability (β) is a primary indicator of a material's potential for second-harmonic generation. frontiersin.org

Table 4: Calculated NLO Properties (Illustrative)

| Property | Unit | Description |

|---|---|---|

| αtot | a.u. | Total static dipole polarizability. |

| Δα | a.u. | Anisotropy of polarizability. |

Values are often compared to a reference molecule like urea (B33335) to gauge relative NLO activity. ajchem-a.com

Reduced Density Gradient (RDG) analysis is a computational tool used to identify and visualize non-covalent interactions (NCIs) within and between molecules. researchgate.net These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are fundamental to molecular conformation and crystal packing. mdpi.com

The RDG method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). researchgate.net The analysis generates 3D isosurfaces where different types of interactions are distinguished by color. Blue isosurfaces typically indicate strong, attractive interactions like hydrogen bonds. Green signifies weaker van der Waals interactions, while red indicates repulsive, steric-clash interactions. mdpi.comscirp.org This provides a clear, qualitative map of the non-covalent forces at play within the this compound molecule.

Investigation of Photo-Induced Charge Transfer Dynamics

Photo-induced charge transfer (ICT) is a critical process in many chemical and biological systems, governing the excited-state reaction dynamics in molecules with donor-bridge-acceptor architectures. d-nb.info In compounds like this compound, the amino group acts as an electron donor and the phthalimide moiety serves as the electron acceptor. Upon photoexcitation, an intramolecular charge transfer from the donor to the acceptor can occur, leading to a polar excited state. d-nb.info

Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the dynamics of such processes. d-nb.infoscirp.org These calculations can predict the energies of the ground and excited states, the nature of electronic transitions, and the changes in molecular geometry and charge distribution upon excitation. For instance, in related aminophthalimide systems, photoexcitation to the S1 state results in a significant change in the dipole moment, indicating a substantial charge redistribution. mdpi.com

The dynamics of ICT are profoundly influenced by the surrounding solvent environment. In polar solvents, the charge-separated state can be stabilized, affecting the rates of radiative and non-radiative decay. d-nb.info Computational models can simulate these solvent effects, providing a more complete picture of the photophysical behavior. While direct experimental studies on the ultrafast charge transfer dynamics of this compound are not extensively documented, theoretical investigations on analogous molecules suggest that the process would be highly efficient and sensitive to the local environment. d-nb.infomdpi.com

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential tools for understanding the three-dimensional structure of a molecule and its influence on physical and biological properties. For this compound, these studies typically involve a combination of molecular mechanics and quantum mechanical calculations, such as Density Functional Theory (DFT). nih.govnih.gov

| Computational Method | Key Findings | Relevance |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, vibrational frequencies. | Provides fundamental understanding of the molecule's stability and reactivity. |

| Time-Dependent DFT (TD-DFT) | Excited state energies, electronic transitions, UV-Vis spectra prediction. | Elucidates photophysical properties and charge transfer dynamics. |

| Molecular Mechanics (MM) | Rapid conformational searching and energy minimization of large systems. | Identifies potential low-energy conformations for further quantum mechanical analysis. |

In Silico Studies of Molecular Properties (e.g., Lipophilicity Estimation)

In silico methods are widely used in drug discovery and materials science to predict the physicochemical and pharmacokinetic properties of molecules, thereby reducing the need for extensive experimental work. d-nb.info For this compound, these studies can provide valuable data on properties such as lipophilicity, solubility, and potential for absorption, distribution, metabolism, and excretion (ADME). nih.gov

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter that influences a molecule's ability to cross biological membranes. nih.gov Various computational models, based on atomic contributions or whole-molecule properties, can be used to estimate logP. These in silico predictions are valuable for the early-stage assessment of drug-like properties. nih.gov

| Property | Predicted Value (Illustrative) | Significance |

|---|---|---|

| LogP (Lipophilicity) | 3.5 - 4.5 | Indicates moderate to high lipophilicity, affecting membrane permeability. |

| Polar Surface Area (PSA) | ~60 Ų | Influences cell penetration and transport characteristics. |

| Aqueous Solubility | Low | Impacts bioavailability and formulation strategies. |

| Hydrogen Bond Donors | 1 (from the amino group) | Contributes to interactions with biological targets and solubility. |

| Hydrogen Bond Acceptors | 3 (from carbonyl and amino groups) | Contributes to interactions with biological targets and solubility. |

Structure Activity Relationship Sar Studies of 4 Amino N 2,6 Dimethylphenyl Phthalimide Analogues

Influence of Phthalimide (B116566) Ring Substitution on Biological Activity

The isoindoline-1,3-dione (phthalimide) ring is a versatile pharmacophore, and its biological activity is highly dependent on the substitution pattern on the aromatic part of the scaffold. ucl.ac.uk Modifications to this ring can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

The introduction of an amino group at the 4-position of the phthalimide ring has been shown to be a critical determinant of biological activity. This substitution creates a "push-pull" system, where the amino group acts as an electron donor to the electron-withdrawing phthalimide carbonyl groups. researchgate.net This electronic arrangement can enhance the molecule's polarity and its ability to form hydrogen bonds, which are often crucial for target binding.

For instance, studies on 4-amino-1,8-naphthalimide (B156640) derivatives, which share structural similarities with 4-aminophthalimides, have demonstrated that the nature of the amino group strongly influences the molecule's photophysical properties and, by extension, its potential applications in biological imaging and therapy. researchgate.net The presence of the 4-amino group is known to be a key feature in many biologically active phthalimide derivatives. researchgate.net In a series of hydrazinyl-oxoacetamide linked 4-aminoquinoline-phthalimide hybrids, the phthalimide moiety was a crucial part of the structure that exhibited anti-plasmodial activity. nih.gov

| Compound/Analogue | Substitution at 4-position | Observed Effect | Reference |

| 4-Aminophthalimide (B160930) derivative | Amino (-NH2) | Creates a "push-pull" electronic system, enhancing polarity and hydrogen bonding potential. | researchgate.net |

| 4-Amino-1,8-naphthalimide | Amino (-NH2) | Influences photophysical properties, relevant for biological imaging. | researchgate.net |

| 4-Aminoquinoline-phthalimide hybrid | Phthalimide moiety | Contributes to anti-plasmodial activity. | nih.gov |

The electronic nature of substituents on the phthalimide ring plays a pivotal role in modulating biological activity. The nitro group, being a strong electron-withdrawing group, and the methyl group, an electron-donating group, can have profound and often contrasting effects.

The introduction of a nitro group can significantly alter the electronic distribution within the phthalimide ring, often leading to enhanced biological activity. For example, studies on 3-nitro-1,8-naphthalimides have shown their potential as antitumor agents. researchgate.net The electron-withdrawing nature of the nitro group can make the phthalimide ring more susceptible to nucleophilic attack or enhance its ability to participate in charge-transfer interactions with biological macromolecules. Reactions of phenoxides and thiophenoxides with nitro-substituted phthalimides have been studied, indicating the reactivity of these compounds. acs.orgacs.org

Conversely, the presence of a methyl group introduces both steric bulk and an electron-donating effect. In a series of novel phthalimide derivatives, a compound bearing a 4-methyl piperidine (B6355638) moiety demonstrated potent inhibitory activity against cholinesterase enzymes. nih.gov Another study on phthalimide analogues showed that a 5-methyl substituted isoindoline-1,3-dione was a key component in a series of compounds with anti-schistosomal activity. mdpi.com The electron-donating nature of the methyl group can increase the electron density of the aromatic ring, potentially influencing its binding to target proteins.

| Substituent | Electronic Effect | Observed Impact on Biological Activity | Reference |

| Nitro (-NO2) | Strong electron-withdrawing | Can enhance antitumor and other biological activities. | researchgate.net |

| Methyl (-CH3) | Electron-donating | Can contribute to enzyme inhibitory and anti-parasitic activities. | nih.govmdpi.com |

Beyond amino, nitro, and methyl groups, a diverse range of other substituents on the phthalimide ring have been explored to fine-tune biological activity. The introduction of hydroxyl groups , for instance, has been shown to be associated with the anti-inflammatory activity of certain phthalimide analogues. nih.govelsevierpure.com Halogenation of the isoindole-1,3-dione moiety has been found to increase antimicrobial, antileishmanial, and anticancer activities, with tetra-brominated derivatives being more effective than tetra-chlorinated ones. researchgate.net

Furthermore, the attachment of more complex heterocyclic moieties to the phthalimide scaffold has led to the discovery of potent bioactive compounds. For example, phthalimide derivatives incorporating pyrazole (B372694) and imidazole (B134444) rings have been investigated for their cytotoxic and antimicrobial properties. nih.gov The nature and substitution pattern of these appended rings are critical for the observed activity.

| Substituent Pattern | Example | Observed Biological Activity | Reference |

| Hydroxylation | -OH at C-4 and C-6 | Anti-inflammatory activity | nih.govelsevierpure.com |

| Halogenation | Tetrabromo-, Tetrachloro- | Increased antimicrobial, antileishmanial, and anticancer activities | researchgate.net |

| Heterocyclic Fusion/Linkage | Imidazo[1,2-b]pyrazole | Cytotoxic and antimicrobial activity | nih.gov |

Significance of N-Phenyl Ring Substituents

The presence of alkyl groups at the ortho positions of the N-phenyl ring, such as in the parent compound 4-Amino-N-(2,6-dimethylphenyl)phthalimide, introduces significant steric hindrance. This steric bulk can have several important consequences for the molecule's biological activity:

Conformational Restriction: The ortho-alkyl groups can restrict the rotation of the N-phenyl ring relative to the phthalimide plane. This fixed conformation may be more favorable for binding to a specific biological target, leading to enhanced activity.

Modulation of Lipophilicity: The addition of alkyl groups generally increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Shielding of the Imide Group: The ortho substituents can sterically shield the imide carbonyl groups and the nitrogen atom from metabolic enzymes, potentially increasing the compound's metabolic stability and duration of action.

While direct SAR studies on this compound are limited, the principle of using ortho-substituents to improve bioactivity is well-established. For example, the replacement of a phenyl ring with bioisosteres that mimic an ortho-substituted phenyl ring has been shown to improve solubility, metabolic stability, and retain bioactivity in other classes of compounds. chemrxiv.org

| Ortho-Alkyl Group | Potential Effect | Rationale |

| 2,6-Dimethyl | Restricted rotation, increased lipophilicity, metabolic shielding | Steric hindrance leading to a fixed conformation and protection from metabolism. |

| 2-Methyl | Moderate steric effect, increased lipophilicity | Influences conformation and physicochemical properties. |

| 2-Ethyl | Increased steric bulk and lipophilicity compared to methyl | Further enhances the effects seen with smaller alkyl groups. |

Comparing the activity of N-(2,6-dimethylphenyl)phthalimide analogues to their N-phenyl counterparts (lacking the ortho-alkyl groups) can provide valuable insights into the role of these substituents. In many cases, the unsubstituted N-phenyl ring allows for free rotation, which may not be optimal for binding to a specific target.

Studies on other classes of bioactive molecules have shown that the replacement of alkyl substituents on a phenyl ring with two phenyl rings can lead to an improvement in activity, suggesting that the nature and bulk of the substituent are critical. nih.gov The absence of the ortho-alkyl groups would significantly alter the three-dimensional shape of the molecule and its lipophilic and electronic properties, which would be expected to have a profound impact on its biological activity. The unsubstituted phenyl ring may allow for different binding modes or expose the imide functionality to metabolic degradation, potentially leading to lower potency or a different activity profile compared to its ortho-substituted counterparts.

Conformational Factors and Stereochemistry in Activity Modulation

The three-dimensional arrangement of a molecule (conformation) and the spatial orientation of its atoms (stereochemistry) are critical determinants of its interaction with biological targets. For phthalimide analogues, these factors can profoundly modulate biological activity.

Stereochemistry: Many drugs contain chiral centers, meaning they can exist as enantiomers—non-superimposable mirror images. These stereoisomers can have vastly different pharmacological and toxicological profiles because biological systems, such as enzyme active sites and receptors, are themselves chiral. biomedgrid.combiomedgrid.com One of the most notable examples within the broader class of phthalimide-containing drugs is thalidomide (B1683933). Thalidomide was sold as a racemic mixture (an equal mixture of both enantiomers). It was later discovered that the (R)-enantiomer possesses the desired sedative effects, while the (S)-enantiomer is responsible for the devastating teratogenic effects. biomedgrid.com This stark difference underscores the critical importance of stereochemistry in drug design and safety. Although one enantiomer may be the desired therapeutic agent (the eutomer), the other (the distomer) could be inactive, less active, or contribute to toxicity. researchgate.net Therefore, in the design of analogues of this compound, the introduction or presence of chiral centers necessitates the separation and individual evaluation of each stereoisomer to fully characterize its biological profile.

Physicochemical Property Correlations with Biological Activity (e.g., Hydrophobicity)

The biological activity of a compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with its target. Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that seek to correlate these chemical properties with biological activity. eijppr.com

For phthalimide derivatives, QSAR studies have identified several key physicochemical descriptors that influence their activity. For a series of phthalimides investigated as HIV-1 reverse transcriptase inhibitors, the most successful QSAR model revealed a strong correlation between inhibitory activity and electronic properties. thaiscience.info Specifically, descriptors such as the partial atomic charge at a particular carbon atom, the energy of the highest occupied molecular orbital (HOMO), and the dipole moment were found to be significant. thaiscience.info

The table below summarizes key physicochemical descriptors and their observed correlation with the biological activity of certain phthalimide derivatives based on QSAR studies.

| Physicochemical Property/Descriptor | Correlation with Biological Activity | Compound Series Example |

| Electronic Properties | ||

| Partial Atomic Charge | Correlated with inhibitory activity. thaiscience.info | HIV-1 Reverse Transcriptase Inhibitors |

| HOMO Energy Level | Found to be a significant predictor of activity. thaiscience.info | HIV-1 Reverse Transcriptase Inhibitors |

| Dipole Moment | Correlated with inhibitory potency. thaiscience.info | HIV-1 Reverse Transcriptase Inhibitors |

| Steric/Hydrophobic Properties | ||

| N-substituent Bulkiness | Associated with anti-inflammatory activity. nih.gov | Anti-inflammatory Agents |

| Hydrophobicity (logP) | Generally enhances passage across membranes. uobaghdad.edu.iq | General Phthalimide Derivatives |

Bioisosteric Replacements in Phthalimide Design

Bioisosterism is a strategy in medicinal chemistry used to design analogues by replacing a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of creating a new molecule with improved biological properties. drugdesign.org This technique is widely used to enhance potency, alter selectivity, improve ADME properties, or reduce toxicity. researchgate.net

In the context of phthalimide design, bioisosteric replacements can be applied to various parts of the this compound scaffold. A notable and direct example involves the 4-aminophthalimide moiety itself. In the development of fluorescent probes for transmembrane peptides, a synthetic amino acid incorporating the 4-aminophthalimide chromophore was found to be approximately isosteric to the natural amino acid tryptophan. nih.gov This demonstrates that the 4-aminophthalimide structure can mimic the steric and electronic properties of an indole (B1671886) ring, a common motif in biologically active molecules. nih.gov

More broadly, common bioisosteric replacements could be applied to the design of novel analogues. For example, the strategic replacement of hydrogen atoms with fluorine is a common tactic to block metabolic oxidation or alter electronic properties, which can markedly influence potency. nih.gov Other classical and non-classical bioisosteric pairs can be considered for modifying the phthalimide structure to optimize its therapeutic potential.

The following table presents examples of common bioisosteric pairs that are relevant in drug design.

| Functional Group | Potential Bioisostere(s) | Potential Effect of Replacement |

| -H (Hydrogen) | -F (Fluorine) | Blocks metabolism, alters pKa, enhances binding. nih.gov |

| -OH (Hydroxyl) | -NH₂ (Amino), -SH (Thiol) | Modifies hydrogen bonding capacity, alters pKa. |

| -Cl (Chlorine) | -CF₃ (Trifluoromethyl), -CN (Cyano) | Alters electronic properties and lipophilicity. |

| Phenyl Ring | Pyridyl Ring, Thienyl Ring | Modifies polarity, solubility, and metabolic profile. |

| -C=O (Carbonyl) | -C=S (Thiocarbonyl), -SO₂ (Sulfonyl) | Alters hydrogen bond acceptor strength and chemical stability. |

By employing these bioisosteric replacement strategies, medicinal chemists can systematically probe the SAR of this compound analogues, leading to the rational design of new compounds with superior therapeutic profiles.

Mechanistic Research of 4 Amino N 2,6 Dimethylphenyl Phthalimide at the Molecular and Cellular Level

Interaction with Neuronal Voltage-Dependent Sodium Channels

The primary mechanism of action identified for 4-Amino-N-(2,6-dimethylphenyl)phthalimide involves its interaction with neuronal voltage-dependent sodium channels (Nav). These channels are crucial for the initiation and propagation of action potentials in excitable cells, making them a key target for therapeutic agents aimed at modulating neuronal excitability.

This compound was specifically designed as a model compound for sodium channel antagonists. nih.gov This design was based on the structure-activity relationships of anticonvulsant agents like ameltolide (B1667027) and thalidomide (B1683933). nih.govmums.ac.ir Subsequent studies on N-phenylphthalimide derivatives, including this model, confirmed that they exhibit a phenytoin-like profile, which is characteristic of sodium channel blockers. nih.govmums.ac.ir Their ability to interact with neuronal voltage-dependent sodium channels has been evaluated in batrachotoxin (B49) affinity assays, confirming their role as antagonists of this channel. nih.govmums.ac.irnih.gov

Molecular docking studies have provided detailed insights into the binding of N-aryl phthalimide (B116566) analogues to voltage-gated sodium channels. These computational analyses revealed that the ligands preferentially interact with residues within the inner pore of the channel. nih.govmums.ac.irnih.gov Specifically, the primary interaction site has been identified as the S6 transmembrane segment of domain II (II-S6) of the Nav1.2 channel subtype. nih.govmums.ac.irnih.gov In addition to this primary site, hydrophobic interactions have been observed with residues in the S6 segments of domains I, III, and IV, indicating a comprehensive engagement with the channel's pore. nih.govmums.ac.irnih.gov

The N-aryl portion of the phthalimide pharmacophore is crucial for establishing hydrophobic interactions within a pocket formed by phenylalanine residues PHE84 and PHE91 from domains I and II, respectively. nih.gov For some analogues, an efficient pi-pi stacking interaction occurs between the N-aryl ring and the aromatic ring of PHE84 in domain I. nih.gov

Table 1: Key Interaction Sites for N-Aryl Phthalimide Analogues at the Nav1.2 Channel

| Domain | Segment | Key Residue(s) | Interaction Type |

|---|---|---|---|

| Domain II | S6 | THR87 | Hydrogen Bonding |

| Domain I | S6 | PHE84 | Hydrophobic/Pi-Pi Stacking |

| Domain III | S6 | PHE91 | Hydrophobic |

The stability of the ligand-channel complex is governed by a combination of hydrogen bonding and hydrophobic interactions. nih.gov The carbonyl group of the phthalimide moiety plays a central role in forming hydrogen bonds. nih.gov Docking studies specifically identified that an oxygen atom of a carbonyl group acts as a hydrogen bond acceptor, interacting with the hydroxyl group of a threonine residue (THR87) in the II-S6 segment. nih.gov

Hydrophobic interactions further stabilize the binding. The N-aryl ring of the compound fits into a hydrophobic pocket within the channel's inner pore. nih.gov This involves interactions with multiple domains, primarily through phenylalanine residues that contribute to a network of hydrophobic and pi-pi stacking forces. nih.gov These combined interactions effectively position the molecule within the pore, leading to the blockade of ion conduction. nih.gov

Potential Interaction with Other Neurotransmitter Receptors (e.g., GABAA Receptor)

While the interaction with sodium channels is well-documented for N-phenylphthalimide derivatives, direct evidence for the binding of this compound to other neurotransmitter receptors, such as the GABAA receptor, is not established in the reviewed literature. Research into the broader receptor profile of this specific compound is limited.

Investigation of Enzyme Inhibition Profiles (e.g., Monoaminooxidase, Acetylcholinesterase, Butyrylcholinesterase for related compounds)

While data specific to this compound is scarce, studies on related phthalimide derivatives have demonstrated significant interactions with various enzymes relevant to neurotransmission. These compounds have been evaluated as inhibitors of cholinesterases and monoamine oxidases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Various series of novel phthalimide derivatives have been synthesized and shown to be potent inhibitors of AChE, with some also inhibiting BChE. For instance, certain 4-phthalimidobenzenesulfonamide derivatives displayed high selectivity for AChE, with IC50 values in the low micromolar range. Molecular docking of these compounds suggested interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. Other N-benzyl-substituted biaryl phthalimide derivatives also showed potent inhibition against both AChE and BChE.

Monoamine Oxidase (MAO): Phthalimide analogues have been investigated as inhibitors of human monoamine oxidase A and B (MAO-A and MAO-B). While simple N-aryl-substituted phthalimides are generally weak inhibitors, phthalimide homologues with substituents on the phthalimide ring (e.g., C5 position) have been found to be potent and reversible inhibitors of MAO-B, with IC50 values in the nanomolar to low micromolar range. They also showed moderate inhibition of MAO-A. Molecular docking studies suggest that hydrogen bonding interactions within the active sites of MAO-A and MAO-B are important for this inhibitory activity.

Table 2: Enzyme Inhibition Profiles for Selected Phthalimide Derivatives

| Derivative Class | Target Enzyme | Potency (IC50/Ki) | Selectivity |

|---|---|---|---|

| 4-Phthalimidobenzenesulfonamides | AChE | e.g., 1.35 µM | High for AChE over BChE |

| 4-Phthalimidobenzenesulfonamides | BChE | e.g., 13.41 µM | Lower than for AChE |

| N-Benzyl-substituted Biaryl Phthalimides | AChE | e.g., 0.24 µM | - |

| N-Benzyl-substituted Biaryl Phthalimides | BChE | e.g., 6.29 µM | - |

| C5-Substituted Phthalimides | MAO-B | 0.007 to 2.5 µM | Selective for MAO-B |

Molecular Recognition Processes

The molecular recognition of N-aryl phthalimide derivatives by the voltage-gated sodium channel is a specific process dictated by the structural complementarity between the ligand and the receptor's binding site. The key recognition features involve the rigid phthalimide core and the flexible N-aryl substituent.

The process is initiated by the entry of the molecule into the channel's inner pore. The recognition is primarily driven by:

Hydrogen Bonding: The carbonyl groups of the phthalimide structure are critical recognition points, forming specific hydrogen bonds with polar residues like threonine in the II-S6 segment. This interaction serves as an anchor point.

Hydrophobic and Shape Complementarity: The N-aryl ring, in this case, the 2,6-dimethylphenyl group, is recognized by a hydrophobic pocket. The size, shape, and electronic properties of this ring and its substituents determine the strength and specificity of the hydrophobic interactions with aromatic residues like phenylalanine within the pore.

Pi-Pi Stacking: The aromatic nature of both the phthalimide ring and the N-phenyl substituent allows for favorable pi-pi stacking interactions with the aromatic side chains of phenylalanine residues in the binding site, further enhancing binding affinity.

These molecular recognition events collectively ensure a stable and high-affinity interaction, leading to the effective antagonism of the sodium channel.

Potential Applications and Future Research Directions for 4 Amino N 2,6 Dimethylphenyl Phthalimide

Role as a Chemical Probe in Neurobiology Research

The 4-aminophthalimide (B160930) moiety is a well-established fluorophore, making 4-Amino-N-(2,6-dimethylphenyl)phthalimide a strong candidate for development as a chemical probe. nih.gov Derivatives with a 4-amino substituent exhibit interesting solvatochromic properties, where their fluorescence emission changes in response to the polarity of the local environment. nih.gov This sensitivity allows them to function as probes for examining local conditions within biological systems.

For instance, new amino acids that incorporate the solvatofluorescent 4-aminophthalimide have been synthesized to study the local polarity within the α-helical transmembrane fragment of the human epidermal growth factor receptor. researchgate.net These probes can distinguish between locations in the hydrophobic core of a lipid bilayer and the more polar membrane surface through changes in their fluorescence, such as a blue shift and an increased quantum yield. researchgate.net The small size of the 4-aminophthalimide chromophore is a significant advantage, making it comparable to tryptophan, a naturally fluorescent amino acid. researchgate.net However, the phthalimide (B116566) moiety offers a more informative and selectively excitable fluorescence readout. researchgate.net

Given these precedents, this compound could be explored as a fluorescent probe in neurobiology to:

Investigate protein-protein interactions. researchgate.net

Monitor the binding of ligands to neuronal receptors.

Study the microenvironment of cell membranes.

Track the uptake and distribution of molecules within neural cells, a potential application for fluorescent bioactive compounds with low micromolar IC50 values. nih.gov

Development as a Pharmacophore Scaffold for Novel Ligand Design

The phthalimide core is a cornerstone of medicinal chemistry, featured in numerous compounds with a wide array of biological activities. nih.govresearchgate.net Derivatives have been extensively studied for their therapeutic potential in conditions including cancer, inflammation, neurological disorders, and infectious diseases. nih.govucl.ac.ukmdpi.com This makes this compound a valuable starting point, or scaffold, for the design of new and potent therapeutic ligands. The structure-activity relationship (SAR) of thalidomide (B1683933) analogues, for example, has confirmed that the phthalimide ring is an essential pharmacophoric element for biological activity. nih.gov

A common strategy in rational drug design is to create rigidified analogues of a lead compound. This involves reducing the number of rotatable bonds in the molecule, which can pre-organize the compound into a conformation that is optimal for binding to its biological target. This conformational restriction can lead to enhanced binding affinity and greater selectivity for the target protein over other proteins. For a scaffold like this compound, rigidification could be achieved by introducing additional rings or unsaturated bonds to lock the orientation of the N-(2,6-dimethylphenyl) group relative to the phthalimide core. Such modifications would be crucial for optimizing interactions with specific enzyme active sites or receptor binding pockets.

Molecular hybridization is a powerful strategy that involves combining two or more distinct pharmacophoric units into a single molecule. nih.gov This approach aims to create hybrid compounds that may exhibit synergistic effects, possess multiple mechanisms of action, or overcome drug resistance. The phthalimide scaffold is frequently used in this approach.

Researchers have developed novel hybrids by linking the phthalimide moiety to other biologically active heterocycles, such as:

Pyrazoles, Pyrimidines, and Triazines: To create agents with enhanced antimicrobial and antitumor activities. nih.govnih.gov

Quinoline (B57606) and Oxadiazole: To produce inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant targets in neurological diseases. nih.gov

Triazoles: To design molecules with potent and selective cytotoxicity against cancer cell lines. researchgate.net

Following this strategy, this compound could be conjugated with other known pharmacophores to explore new therapeutic possibilities.

Applications in Materials Science and Industrial Chemistry (e.g., Dyes, Polymers, Pesticides)

Beyond pharmaceuticals, the phthalimide structure is valuable in materials science and industrial chemistry. rsc.org The 4-aminophthalimide portion of the molecule, in particular, serves as a precursor to azo dyes. wikipedia.org Phthalimide derivatives have also been investigated for applications as electrochromic materials, where they undergo reversible electrochemical reduction that leads to a change in their optical properties. nih.govmdpi.com

In industrial applications, phthalimide derivatives are used in the synthesis of polymers and agrochemicals. rsc.org For example, Folpet, a commercial fungicide, is a well-known phthalimide-based compound used to protect crops. wikipedia.org Given this versatility, this compound could be investigated for its potential as a functional dye, a component in novel polymers, or as a base for new pesticides. rsc.orgnih.gov

Advanced Computational Studies for Drug Discovery and Development

Modern drug discovery heavily relies on advanced computational methods to accelerate the identification and optimization of new drug candidates. Phthalimide derivatives are frequently the subject of such in silico studies. mesamalaria.org These computational approaches allow researchers to predict how a molecule will behave and interact with biological targets before it is synthesized, saving significant time and resources.

Key computational techniques applicable to this compound include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule to a specific protein target. It has been used to study how phthalimide derivatives bind to the active sites of enzymes like cyclooxygenase-2 (COX-2), DNA gyrase B, and the cytochrome bc1 complex. nih.govnih.govbohrium.com

Density Functional Theory (DFT): DFT calculations are used to analyze the electronic structure and molecular properties of compounds, providing insights into their reactivity and stability. mdpi.com

Virtual Screening: Large libraries of virtual compounds based on the phthalimide scaffold can be rapidly screened against a biological target to identify the most promising candidates for synthesis and further testing. mesamalaria.org

ADME/Toxicity Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity risks, of new compounds. nih.gov

A study on phthalimide derivatives as potential inhibitors of the TGF-β pathway in cancer therapeutics used molecular docking to evaluate binding affinities. The results highlighted several promising candidates with strong binding energies compared to a control compound. mdpi.com

| Compound | Target | Binding Energy (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) |

|---|---|---|---|---|

| Phthalimide Derivative P7 | ALK5 | -12.28 | Capecitabine | -6.95 |

| Phthalimide Derivative P4 | ALK5 | -11.42 | Capecitabine | -6.95 |

| Phthalimide Derivative P10 | ALK5 | -8.99 | Capecitabine | -6.95 |

| Phthalimide Derivative P11 | ALK5 | -7.50 | Capecitabine | -6.95 |

| Phthalimide Derivative P2 | ALK5 | -7.22 | Capecitabine | -6.95 |

Strategies for Further Derivatization and Optimization

Once a lead compound is identified, it typically undergoes a process of chemical derivatization and optimization to improve its therapeutic properties. For this compound, this would involve the systematic synthesis of analogues with modifications at various positions to establish a clear structure-activity relationship (SAR).

Potential derivatization strategies include:

Modification of the 4-Amino Group: The primary amine can be alkylated, acylated, or used as a handle to attach other functional groups, which could modulate the compound's electronic properties, solubility, and ability to form hydrogen bonds.

Substitution on the Phthalimide Aromatic Ring: Introducing different substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) onto the benzene (B151609) ring of the phthalimide core can influence its interaction with target proteins.

Alteration of the N-Phenyl Substituent: The 2,6-dimethylphenyl group can be replaced with other substituted aromatic or aliphatic groups to explore how steric and electronic factors affect biological activity.

This process of synthesizing and testing a series of related compounds is essential for optimizing potency, selectivity, and pharmacokinetic properties. rsc.orgnih.gov

Q & A

Q. How is 4-Amino-N-(2,6-dimethylphenyl)phthalimide synthesized in laboratory settings?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting substituted phthalic anhydrides with 2,6-dimethylaniline derivatives under controlled conditions. For example, diethylamine in toluene can facilitate the reaction of chloroacetamide intermediates with aromatic amines, as demonstrated in analogous syntheses . N-alkylation methods using phase-transfer catalysts or sulfonate/halide reagents may also be employed to introduce the amino group, as seen in related phthalimide syntheses .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- Thin-Layer Chromatography (TLC) : For monitoring reaction progress and purity assessment .

- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity, particularly aromatic proton environments and substituent positions.

- High-Performance Liquid Chromatography (HPLC) : For quantitative purity analysis.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- UV-Vis and Fluorescence Spectroscopy : Useful for studying electronic properties and interactions with biological targets .

Q. What are the critical physicochemical properties of this compound relevant to pharmacological studies?

While direct data for this compound is limited, analogs suggest:

- Melting Point : ~290°C (based on 4-aminophthalimide derivatives) .

- Lipophilicity : Influences blood-brain barrier penetration, critical for anticonvulsant activity.

- Solubility : Low aqueous solubility, necessitating DMSO or ethanol for in vitro studies .

Advanced Research Questions